Cyclopentolate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

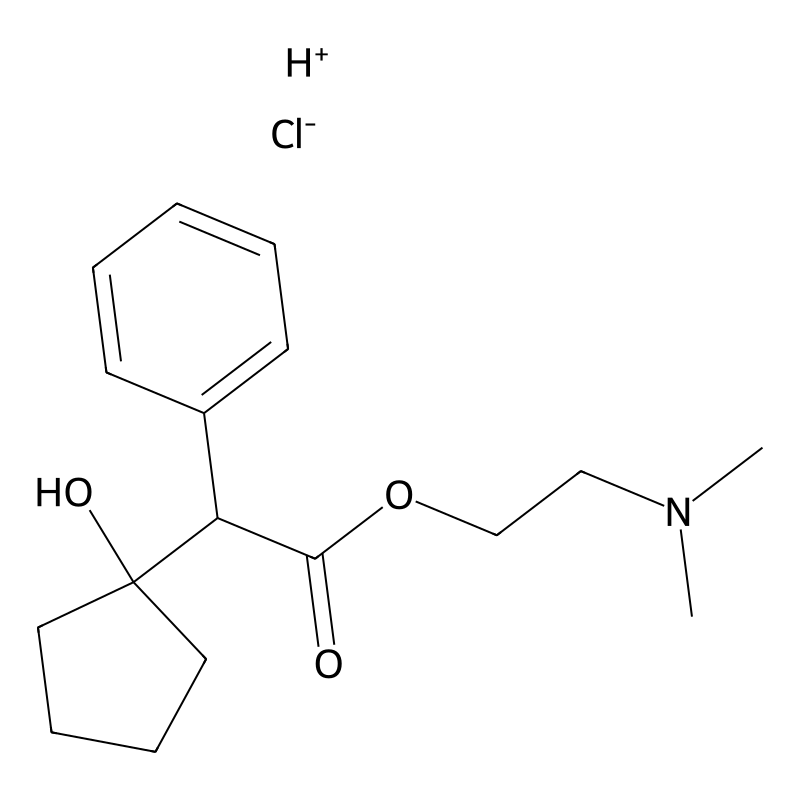

Cyclopentolate hydrochloride is a synthetic derivative of tropic acid, classified as a muscarinic antagonist. Its chemical formula is C₁₇H₂₅NO₃·HCl, with a molecular weight of approximately 327.85 g/mol . The compound features a complex structure that includes a cyclopentyl ring and a dimethylamino group, contributing to its pharmacological effects.

As an anticholinergic drug, cyclopentolate hydrochloride primarily interacts with muscarinic acetylcholine receptors in the eye. By blocking these receptors, it inhibits the action of acetylcholine, leading to:

- Mydriasis: Dilation of the pupil.

- Cycloplegia: Paralysis of the ciliary muscle, preventing accommodation for near vision .

The onset of these effects occurs rapidly after topical administration, with maximal effects typically observed within 25 to 75 minutes .

Cyclopentolate hydrochloride exhibits significant biological activity as a muscarinic antagonist. Its primary actions include:

- Inducing mydriasis and cycloplegia for diagnostic purposes.

- Reducing secretions in various tissues, which is characteristic of anticholinergic agents.

- Potential central nervous system effects, including drowsiness and behavioral disturbances, particularly in pediatric patients .

The synthesis of cyclopentolate hydrochloride involves multiple steps:

- Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Esterification: The reaction between (1-hydroxycyclopentyl)(phenyl)acetic acid and N,N-dimethylethanolamine leads to the formation of cyclopentolate .

- Hydrochloride salt formation: Cyclopentolate can be converted into its hydrochloride form by reacting it with hydrochloric acid, enhancing its solubility and stability for ophthalmic formulations .

Cyclopentolate hydrochloride is primarily used in:

- Ophthalmology: For producing mydriasis and cycloplegia during eye examinations and surgeries.

- Pediatric use: Commonly prescribed for children due to its relatively short duration of action compared to other agents like atropine .

- Research: Used in studies involving anticholinergic effects and ocular pharmacology.

Studies have shown that cyclopentolate hydrochloride can interact with other medications that affect cholinergic pathways. Caution is advised when co-administering with other anticholinergics due to potential additive effects on heart rate and intraocular pressure. Adverse reactions may also include increased sensitivity to light and blurred vision following administration .

Cyclopentolate hydrochloride shares similarities with several other anticholinergic agents. Here’s a comparison highlighting its uniqueness:

| Compound | Mechanism of Action | Duration of Action | Primary Use |

|---|---|---|---|

| Cyclopentolate | Muscarinic antagonist | 6-24 hours | Mydriasis and cycloplegia |

| Atropine | Muscarinic antagonist | 7-14 days | Mydriasis; treatment for bradycardia |

| Tropicamide | Muscarinic antagonist | 0.5-4 hours | Mydriasis; shorter duration than cyclopentolate |

| Scopolamine | Muscarinic antagonist | 4-6 hours | Motion sickness; pre-anesthetic |

Uniqueness: Cyclopentolate is preferred for its rapid onset and moderate duration compared to atropine, making it suitable for quick diagnostic procedures while minimizing prolonged side effects .